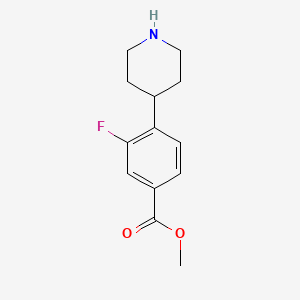

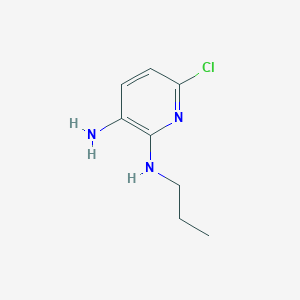

![molecular formula C10H12ClN3 B3077216 5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine CAS No. 1044770-70-8](/img/structure/B3077216.png)

5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine

Übersicht

Beschreibung

5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines usually starts with derivatives of 2,3-diaminopyridine . These are produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3 and a boiling point of 389.9±22.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Structural Analysis

Imidazo[4,5-b]pyridine derivatives, including 5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine, have been a focus of research due to their structural complexity and potential applications. For instance, a study by Padmaja et al. (2018) highlights a novel method for the synthesis of functionalized imidazo[4,5-b]pyridines, emphasizing environmentally friendly solvents and efficient production processes (Padmaja et al., 2018). Additionally, Lorenc et al. (2008) focused on the molecular structure and vibrational spectra of imidazo[4,5-b]pyridine derivatives, using density functional theory and X-ray data for analysis (Lorenc et al., 2008).

2. Chemical Reactions and Derivatives

The creation of various derivatives of imidazo[4,5-b]pyridine is another area of interest. Kalme et al. (1992) developed methods for synthesizing pyrazolo[3,4-b]pyridines and 3H-imidazo[4,5-b]pyridines through reactions with hydrazine hydrate or through Hofmann rearrangement (Kalme et al., 1992). Rosenberg et al. (2012) described a facile synthesis method for imidazo[4,5-b]pyridines using a Pd-catalyzed amide coupling reaction, which provides quick access to products with substitution at specific positions (Rosenberg et al., 2012).

3. Potential Antimicrobial and Anticancer Activity

Some studies have explored the potential antimicrobial and anticancer properties of imidazo[4,5-b]pyridine derivatives. Banda et al. (2016) prepared novel triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives and evaluated their antimicrobial and anticancer activity (Banda et al., 2016).

4. Corrosion Inhibition

Research has also been conducted on the use of imidazo[4,5-b]pyridine derivatives in corrosion inhibition. Saady et al. (2021) evaluated the inhibitory performance of specific derivatives against mild steel corrosion, using a variety of methods including electrochemical and computational approaches (Saady et al., 2021).

Wirkmechanismus

Target of Action

Imidazole-containing compounds, which include this compound, are known to interact with a variety of biological targets .

Mode of Action

Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound.

Result of Action

Given the broad range of activities exhibited by imidazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

5-chloro-2-methyl-3-propan-2-ylimidazo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3/c1-6(2)14-7(3)12-8-4-5-9(11)13-10(8)14/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUZYUFHFPLSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C(C)C)N=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B3077153.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077163.png)

![1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077168.png)

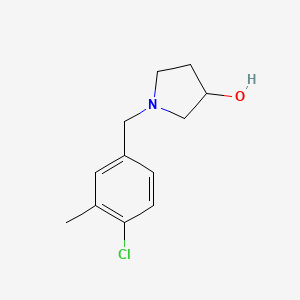

![1-[(3-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3077173.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3077184.png)

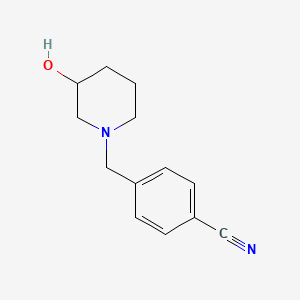

![4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3077192.png)

![1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3077199.png)

![1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077203.png)

![7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3077238.png)